![molecular formula C18H19N3O3S B3974597 1-(4-nitrophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B3974597.png)
1-(4-nitrophenyl)-4-[(phenylthio)acetyl]piperazine
Overview
Description
1-(4-nitrophenyl)-4-[(phenylthio)acetyl]piperazine, also known as NPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPPA belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-[(phenylthio)acetyl]piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. This compound has been shown to interact with several proteins, such as kinases, receptors, and enzymes, which play critical roles in cell signaling and regulation. For example, this compound has been reported to inhibit the activity of Akt and mTOR, which are key regulators of cell growth and survival. This compound has also been shown to activate the expression of Bcl-2, a protein that promotes cell survival and inhibits apoptosis.
Biochemical and Physiological Effects
This compound has been reported to induce various biochemical and physiological effects in the cells, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to enhance the antioxidant defense system and reduce oxidative stress in the cells. At high concentrations, this compound has been demonstrated to induce oxidative stress and DNA damage, leading to cell death. This compound has also been reported to modulate the expression of various genes and proteins involved in cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
1-(4-nitrophenyl)-4-[(phenylthio)acetyl]piperazine has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and modify, allowing for the generation of structurally diverse analogs with different biological activities. However, this compound has some limitations for lab experiments, such as its low water solubility and potential toxicity at high concentrations. This compound also requires careful handling and storage, as it is sensitive to light and air.
Future Directions
There are several future directions for the research on 1-(4-nitrophenyl)-4-[(phenylthio)acetyl]piperazine, including the following:
1. Elucidating the molecular mechanism of action of this compound in different cell types and disease models.
2. Developing this compound analogs with improved potency, selectivity, and pharmacokinetic properties for therapeutic applications.
3. Investigating the potential of this compound as a drug candidate for cancer, inflammation, and neurodegenerative disorders.
4. Exploring the use of this compound as a tool compound for studying cell signaling and regulation.
5. Testing the safety and efficacy of this compound in preclinical and clinical trials for human use.
In conclusion, this compound is a promising compound with diverse biological activities and therapeutic potential. Further research is needed to fully understand its mechanism of action, optimize its pharmacological properties, and evaluate its safety and efficacy for human use.
Scientific Research Applications
1-(4-nitrophenyl)-4-[(phenylthio)acetyl]piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB signaling pathway. In neurodegenerative disorder research, this compound has been reported to enhance the survival and differentiation of neuronal cells by activating the PI3K/Akt signaling pathway.
properties
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylsulfanylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-18(14-25-17-4-2-1-3-5-17)20-12-10-19(11-13-20)15-6-8-16(9-7-15)21(23)24/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFQSWSRVFPNJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.